G Protein Signaling Potency: MLS1547 vs. Dopamine vs. Pramipexole
MLS1547 stimulates D2R-mediated G protein signaling with an EC50 of 370 nM (0.37 µM) in a calcium mobilization assay, demonstrating 89.3% of the maximal dopamine response [1]. In comparison, dopamine exhibits an EC50 of 2.5 nM (Emax 101.7%) in the same assay [2], while the balanced agonist pramipexole shows EC50 values of 339–427 nM for D2L/D2S in [35S]GTPγS binding . Although MLS1547 is ~150-fold less potent than dopamine, its Emax of 89.3% confirms near-full G protein efficacy, and its potency is comparable to pramipexole (EC50 339 nM for D2L).
| Evidence Dimension | G protein signaling efficacy and potency (calcium mobilization assay) |
|---|---|
| Target Compound Data | EC50 = 0.37 ± 0.2 µM; Emax = 89.3% ± 4.3% |
| Comparator Or Baseline | Dopamine: EC50 = 2.5 ± 0.3 nM; Emax = 101.7% ± 0.1% |
| Quantified Difference | MLS1547 EC50 is 148-fold higher than dopamine; Emax is 88% of dopamine maximal response. |
| Conditions | HEK293 cells expressing D2R; calcium mobilization assay |
Why This Matters
MLS1547 provides near-full G protein efficacy comparable to the endogenous ligand, enabling robust G protein pathway activation in experimental systems while avoiding confounding β-arrestin-mediated effects.
- [1] Probes & Drugs Portal. MLS1547 (PD039572) compound page. Accessed 2026. View Source
- [2] Free RB, Chun LS, Moritz AE, et al. Discovery and characterization of a G protein-biased agonist that inhibits β-arrestin recruitment to the D2 dopamine receptor. Mol Pharmacol. 2014;86(1):96-105. Fig. 1. View Source
